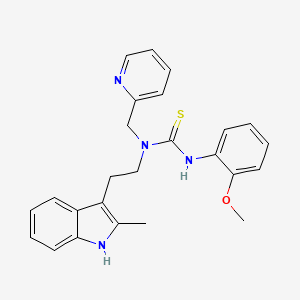![molecular formula C10H16O3 B2490437 Acide (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylique CAS No. 2138361-04-1](/img/structure/B2490437.png)
Acide (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is a complex organic compound with the molecular formula C10H16O3. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Applications De Recherche Scientifique
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring, followed by hydrogenation to saturate the ring structure. The carboxylic acid group is then introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The furan ring can be reduced to form more saturated cyclic structures.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce more saturated cyclic compounds.
Mécanisme D'action
The mechanism of action of (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid depends on its specific application. In biological systems, its chiral nature can interact with enzymes and receptors in a stereospecific manner, affecting biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanone: A simpler cyclic ketone with a similar ring structure but lacking the furan ring and carboxylic acid group.
Furan-2-carboxylic acid: Contains a furan ring and a carboxylic acid group but lacks the saturated cyclic structure.
Uniqueness
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is unique due to its combination of a saturated cyclic structure, a furan ring, and a carboxylic acid group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
2138361-04-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)10-5-3-1-2-4-8(10)13-7-6-10/h8H,1-7H2,(H,11,12) |
Clé InChI |
UEYMODLYIDCPHC-UHFFFAOYSA-N |
SMILES |
C1CCC2C(CC1)(CCO2)C(=O)O |
SMILES canonique |
C1CCC2C(CC1)(CCO2)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490355.png)
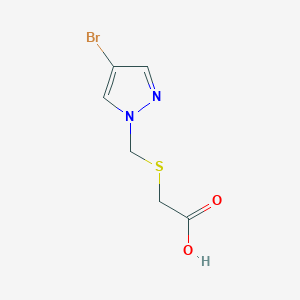
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
![2-(4-methoxybenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
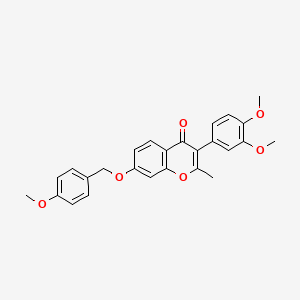
![2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2490368.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)
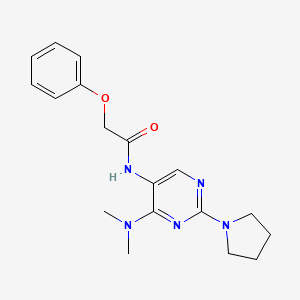
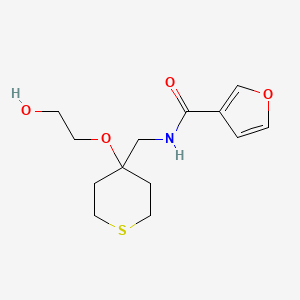
![4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2490372.png)
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
